![molecular formula C6H6N2O4S B13755472 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid](/img/structure/B13755472.png)
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid
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Overview
Description
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, a methylthio group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the hydroxyamino and methylthio groups through specific reagents and conditions. For instance, the hydroxyamino group can be introduced via hydroxylamine derivatives, while the methylthio group can be added using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit bacterial growth, suggesting potential for development as antibiotics .
Antioxidant Properties
The antioxidant capabilities of this compound have been investigated in various studies. For instance, a case study highlighted its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Neuroprotective Effects
Recent research suggests that the compound may have neuroprotective effects. A study showed that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for further exploration in the treatment of conditions like Alzheimer's disease.
Plant Growth Promotion
This compound has been studied for its potential as a plant growth regulator. In field trials, it was found to enhance root development and overall plant vigor in various crops, leading to improved yields .
Pest Resistance
The compound's role in enhancing pest resistance has also been documented. A case study involving tomato plants showed that application of this compound led to reduced infestation by common pests, suggesting its use as a natural pesticide .
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Coatings Development
The unique chemical structure allows for the development of coatings with specific functionalities such as water repellency and UV resistance. Studies have demonstrated that coatings formulated with this compound exhibit superior performance compared to conventional materials .
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylthio group may interact with hydrophobic pockets, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrrole-2-carboxylic acid: Similar structure but lacks the hydroxyamino and methylthio groups.
4-Methylthio-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the hydroxyamino group.
5-Hydroxyamino-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the methylthio group.
Uniqueness
The presence of both hydroxyamino and methylthio groups in 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C6H6N2O4S |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfanyl-5-nitroso-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-13-3-2(6(10)11)5(9)7-4(3)8-12/h7,9H,1H3,(H,10,11) |
InChI Key |
SJPAPIBEXLAXEV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC(=C1C(=O)O)O)N=O |
Origin of Product |
United States |
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